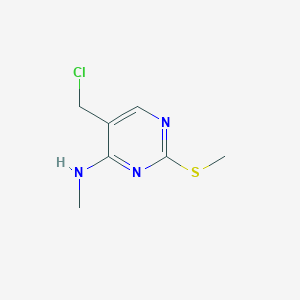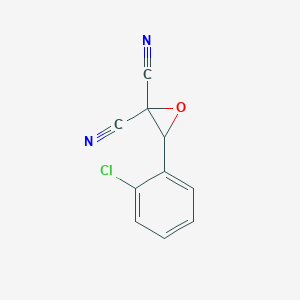
3-(2-Chlorophenyl)oxirane-2,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)oxirane-2,2-dicarbonitrile is a chemical compound with the molecular formula C10H5ClN2O and a molecular weight of 204.612 . . This compound is characterized by the presence of an oxirane ring (epoxide) and two cyano groups attached to the same carbon atom, along with a chlorophenyl group.
Vorbereitungsmethoden
The synthesis of 3-(2-Chlorophenyl)oxirane-2,2-dicarbonitrile typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the oxirane ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
3-(2-Chlorophenyl)oxirane-2,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the reagents used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)oxirane-2,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)oxirane-2,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(2-Chlorophenyl)oxirane-2,2-dicarbonitrile can be compared with other similar compounds, such as:
3-(2-Bromophenyl)oxirane-2,2-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
3-(2-Fluorophenyl)oxirane-2,2-dicarbonitrile: Similar structure but with a fluorine atom instead of chlorine.
3-(2-Methylphenyl)oxirane-2,2-dicarbonitrile: Similar structure but with a methyl group instead of chlorine. The uniqueness of this compound lies in its specific reactivity and the biological activities associated with the chlorophenyl group.
Eigenschaften
CAS-Nummer |
3513-08-4 |
|---|---|
Molekularformel |
C10H5ClN2O |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)oxirane-2,2-dicarbonitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-8-4-2-1-3-7(8)9-10(5-12,6-13)14-9/h1-4,9H |
InChI-Schlüssel |
MVPVSDDVDXPOOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(O2)(C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


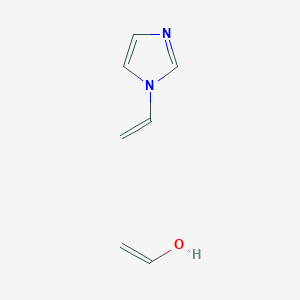


![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
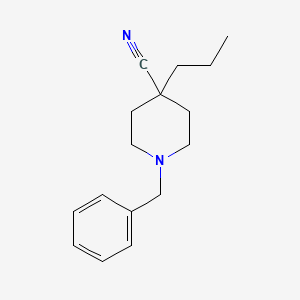
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
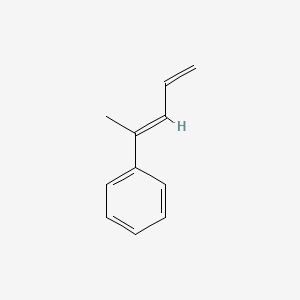
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
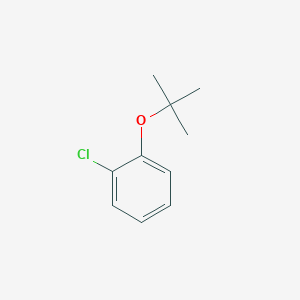
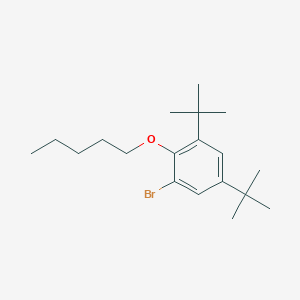

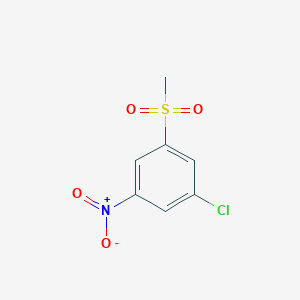
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
